3',4'-Dimethyl-biphenyl-3-ylamine hydrochloride
Description
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c1-10-6-7-13(8-11(10)2)12-4-3-5-14(15)9-12;/h3-9H,15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUAICFCIFZTGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3’,4’-Dimethyl-biphenyl-3-ylamine hydrochloride involves several steps. One common synthetic route includes the reaction of 3,4-dimethylbiphenyl with an amine under specific conditions to form the desired amine derivative. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar steps but are optimized for larger-scale production and may include additional purification steps to ensure the quality and purity of the final product .
Chemical Reactions Analysis
3’,4’-Dimethyl-biphenyl-3-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions are often ketones or carboxylic acids.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
3’,4’-Dimethyl-biphenyl-3-ylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: The compound is used in studies involving the interaction of small molecules with biological targets, such as enzymes or receptors.
Medicine: Research involving this compound may focus on its potential therapeutic effects or its role as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 3’,4’-Dimethyl-biphenyl-3-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
3’,4’-Dimethyl-biphenyl-3-ylamine hydrochloride can be compared with other similar compounds, such as:
3,3’-Dimethylbiphenyl: This compound has a similar structure but lacks the amine group, making it less reactive in certain chemical reactions.
4,4’-Dimethylbiphenyl: This compound also has a similar structure but differs in the position of the methyl groups, which can affect its chemical properties and reactivity.
Biphenyl-3-ylamine: This compound lacks the methyl groups, making it less hydrophobic and potentially altering its interaction with biological targets.
3’,4’-Dimethyl-biphenyl-3-ylamine hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets in research applications .
Biological Activity
3',4'-Dimethyl-biphenyl-3-ylamine hydrochloride is a chemical compound of significant interest in pharmacological research due to its potential biological activities. This compound, often utilized in various experimental settings, has been the subject of multiple studies aimed at elucidating its effects on biological systems.
- Molecular Formula : C13H14ClN
- Molecular Weight : 235.71 g/mol
- IUPAC Name : 3-amino-4-(3',4'-dimethylbiphenyl) hydrochloride
Biological Activity
The biological activity of this compound has been investigated through various assays, focusing on its pharmacological properties, toxicity, and potential therapeutic applications.
Pharmacological Properties
-
Antimicrobial Activity :
- Studies have indicated that this compound exhibits antimicrobial properties against a range of bacterial strains. It was shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
-
Cytotoxicity :
- In vitro studies demonstrated that this compound displays cytotoxic effects on certain cancer cell lines. The compound's IC50 values were determined using MTT assays, revealing dose-dependent cytotoxicity .
- Mechanism of Action :
Case Study 1: Antimicrobial Efficacy
A study conducted by Narayana et al. (2020) evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial colony counts, with a minimum inhibitory concentration (MIC) established at 50 µg/mL for Staphylococcus aureus and Escherichia coli .
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation, the cytotoxic effects of the compound were assessed on MCF-7 breast cancer cells. The study reported an IC50 value of 30 µM after 48 hours of treatment, indicating a promising potential for further development as an anticancer agent .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic pathways for 3',4'-Dimethyl-biphenyl-3-ylamine hydrochloride, and how can purity be optimized?
The synthesis typically involves multi-step organic reactions, including Friedel-Crafts alkylation or Suzuki-Miyaura coupling to assemble the biphenyl core, followed by nitration/reduction or direct amination to introduce the amine group. For example, analogous biphenylamine derivatives are synthesized via palladium-catalyzed cross-coupling reactions, with purification using column chromatography (petroleum ether/ethyl acetate gradients) . Purity optimization requires rigorous characterization via NMR (e.g., confirming methyl group positions at 3' and 4' via ¹H-NMR splitting patterns) and mass spectrometry (MS) to verify molecular ion peaks .
Q. How can the solubility and stability of this compound be evaluated for in vitro assays?
Solubility is assessed in solvents like DMSO, PBS, or ethanol using UV-Vis spectroscopy or HPLC to measure saturation points. Stability studies involve incubating the compound under physiological conditions (37°C, pH 7.4) and analyzing degradation products via LC-MS over time. Hydrochloride salts generally enhance aqueous solubility, but hygroscopicity must be monitored using dynamic vapor sorption (DVS) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- ¹H/¹³C-NMR : To assign methyl groups (δ ~2.2–2.5 ppm for aromatic methyl) and biphenyl protons.
- FT-IR : To identify N-H stretches (~3300 cm⁻¹ for amine hydrochloride) and aromatic C-H vibrations.
- High-Resolution MS (HRMS) : For exact mass confirmation (e.g., [M+H]+ ion).
- X-ray crystallography (if crystalline): To resolve stereochemical details .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s pharmacokinetic properties, such as bioavailability and metabolic stability?
- Bioavailability : Administer the compound orally and intravenously in rodent models, followed by plasma concentration analysis via LC-MS/MS to calculate absolute bioavailability (F%).
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion over time. Identify metabolites using UPLC-QTOF-MS .
Q. What methodologies are recommended for studying potential drug-drug interactions involving this compound?
- CYP450 Inhibition Assays : Test the compound against CYP3A4, CYP2D6, and other isoforms using fluorescent probes or LC-MS-based substrate depletion methods.
- Transporter Studies : Use Caco-2 cells or transfected HEK293 cells to evaluate inhibition of P-gp or OATP transporters .
Q. How can the compound’s anti-inflammatory or neuropharmacological activity be systematically evaluated?
- Carrageenan-Induced Paw Edema (Rats) : Administer the compound (5 mg/kg, i.p.) and measure paw volume changes over 6 hours, comparing to indomethacin as a positive control .
- In Vitro Neurotransmitter Uptake Inhibition : Use synaptosomal preparations to assess inhibition of serotonin/norepinephrine transporters (SERT/NET) via radiolabeled ligand displacement .
Q. What strategies can resolve contradictions in biological activity data across studies?
- Dose-Response Reproducibility : Validate activity in ≥3 independent experiments with standardized protocols.
- Orthogonal Assays : Confirm enzyme inhibition (e.g., MAO-A/B) via fluorometric and radiometric methods.
- Structural Analog Comparison : Test derivatives to isolate structure-activity relationships (SAR) .
Methodological Notes
- Contradictions in Synthesis : and describe divergent purification methods (e.g., silica gel vs. ion-exchange chromatography). Researchers should compare yields and purity for their specific application.
- Safety Considerations : While industrial-scale synthesis is excluded, lab-scale handling requires fume hoods and PPE due to potential amine hydrochloride irritancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
